molecular formula C₂₁H₂₆D₄O₄S B1163978 Tixocortol-d4

Tixocortol-d4

Número de catálogo: B1163978
Peso molecular: 382.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tixocortol-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₆D₄O₄S and its molecular weight is 382.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Allergic Conditions

  • Tixocortol-d4 is effective in managing allergic rhinitis when administered as a nasal spray. It helps reduce symptoms by targeting the local inflammation in the nasal mucosa without affecting the overall immune response significantly .

2. Gastrointestinal Disorders

  • The compound has shown promise in treating gastrointestinal diseases, particularly systemic mastocytosis. Clinical trials indicate that oral administration leads to significant symptom relief, including reduced abdominal pain and improved stool frequency. Laboratory parameters related to malabsorption also showed improvement, suggesting its efficacy in managing inflammatory bowel diseases .

3. Contact Allergy Testing

  • This compound is utilized in patch testing for diagnosing allergic contact dermatitis caused by corticosteroids. Studies have demonstrated its relevance in identifying sensitization to corticosteroids, with a notable increase in sensitization rates among women over 40 years old .

Case Studies

Study Objective Findings
Gastrointestinal Disease Management Evaluate safety and efficacy in systemic mastocytosisPatients reported decreased abdominal pain and improved stool frequency; laboratory parameters of malabsorption improved.
Corticosteroid Allergy Diagnosis Assess late patch test readings for corticosteroid sensitizationA significant percentage of patients showed delayed positive reactions; tixocortol-21-pivalate was a common sensitizer identified.
Local Anti-inflammatory Effects Investigate local anti-inflammatory activity using carrageenin-induced pleurisy modelThis compound demonstrated dose-dependent inhibition of exudate volume and leukocyte migration compared to dexamethasone.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for quantifying Tixocortol-d4 in biological samples, and how should data reproducibility be ensured?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for deuterated compounds. To ensure reproducibility:

  • Use isotopically labeled internal standards (e.g., this compound itself) to correct for matrix effects .
  • Validate methods per ICH guidelines, including linearity (1–100 ng/mL range), intra-/inter-day precision (<15% RSD), and recovery rates (>80%) .
  • Document raw data and processing steps in supplementary materials to enable replication .

Q. How should researchers design synthesis protocols for this compound to achieve high deuterium incorporation efficiency?

  • Methodological Answer :

  • Employ hydrogen-deuterium exchange (H/D exchange) under controlled pH and temperature, using deuterated solvents (e.g., D₂O or CD₃OD) .
  • Verify isotopic purity via nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS), targeting >98% deuterium enrichment at specified positions .
  • Publish synthetic routes with step-by-step stoichiometry, purification methods (e.g., column chromatography), and characterization data in tabular form (e.g., melting point, λmax) .

Q. What criteria should guide the selection of this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer :

  • Ensure structural similarity to the analyte (non-deuterated Tixocortol) to match extraction efficiency and ionization properties .
  • Validate stability under experimental conditions (e.g., freeze-thaw cycles, long-term storage at −80°C) using accelerated degradation studies .
  • Cross-reference retention times and fragmentation patterns against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Conduct comparative studies using standardized protocols (e.g., liver microsomal assays vs. rodent models) with controlled variables (e.g., enzyme concentrations, incubation times) .
  • Apply statistical tools (e.g., ANOVA, Bland-Altman analysis) to quantify variability and identify confounding factors (e.g., interspecies cytochrome P450 differences) .
  • Publish raw datasets and analytical code in open-access repositories to facilitate meta-analyses .

Q. What experimental strategies mitigate deuterium loss in this compound during long-term stability studies?

  • Methodological Answer :

  • Store samples in amber vials under inert gas (argon/nitrogen) to prevent light- or oxygen-induced degradation .
  • Monitor deuterium retention via periodic LC-MS/MS analysis, using calibration curves to quantify degradation kinetics (e.g., half-life at 25°C) .
  • Compare stability across buffered matrices (e.g., plasma vs. saline) to assess environmental impacts .

Q. How should researchers formulate hypotheses to investigate the pharmacokinetic-pharmacodynamic (PK-PD) disconnect observed with this compound in preclinical models?

  • Methodological Answer :

  • Develop a PICOT framework: P opulation (e.g., rodent models), I ntervention (dose-ranging studies), C omparator (non-deuterated Tixocortol), O utcome (plasma concentration vs. anti-inflammatory efficacy), T ime (acute vs. chronic dosing) .
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC) .
  • Discuss limitations (e.g., species-specific protein binding) and propose follow-up studies (e.g., humanized liver models) .

Q. Data Management & Reporting Standards

Q. How should contradictory results in deuterium exchange rates be reported to maintain academic transparency?

  • Methodological Answer :

  • Clearly demarcate "Results" (data presentation) and "Discussion" (interpretation of inconsistencies) sections .
  • Use error bars in graphs to represent standard deviation and annotate outliers .
  • Reference prior studies with divergent findings and propose mechanistic hypotheses (e.g., solvent isotope effects) .

Q. What guidelines apply to the ethical citation of this compound-related literature in grant proposals?

  • Methodological Answer :

  • Prioritize peer-reviewed journals indexed in PubMed/Medline, citing original methodologies over review articles .
  • Annotate references numerically in order of appearance, avoiding non-academic sources (e.g., commercial databases) .
  • Disclose conflicts of interest (e.g., funding from deuterated compound manufacturers) .

Propiedades

Fórmula molecular

C₂₁H₂₆D₄O₄S

Peso molecular

382.55

Sinónimos

(11β)-11,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione-d4;  11β,17-Dihydroxy-21-mercaptoprogesterone-d4;  Cortisol 21-Thiol-d4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.